フッ化リチウム2-プロペノエート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

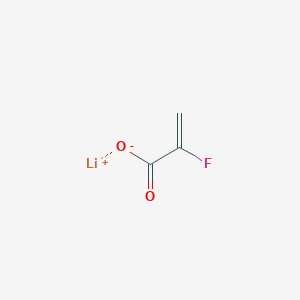

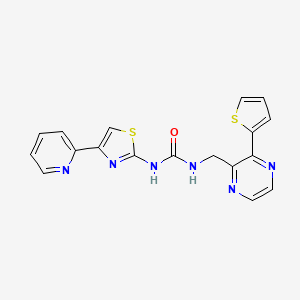

Lithium;2-fluoroprop-2-enoate is a chemical compound that has gained significant attention in various scientific fields. It is rarely isolated but is widely used as a reagent in the synthesis of organic compounds .

Synthesis Analysis

The synthesis of Lithium;2-fluoroprop-2-enoate involves the deprotonation of enolizable ketones, aromatic alcohols, aldehydes, and esters to give enolates . The deprotonation is typically done using lithium diisopropylamide (LDA) .Molecular Structure Analysis

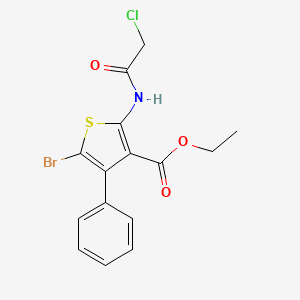

The molecular formula of Lithium;2-fluoroprop-2-enoate is C3H2FLiO2. The structure of this compound is related to allyl anions, with the anionic charge being delocalized over the oxygen and the two carbon sites .Chemical Reactions Analysis

The chemical reactions involving Lithium;2-fluoroprop-2-enoate are complex and involve numerous influencing factors . For instance, non-destructive Li nuclear reaction analysis techniques have been used to profile the Li distribution at the surface of graphitic Li-ion battery anodes .Physical and Chemical Properties Analysis

Lithium;2-fluoroprop-2-enoate has a molecular weight of 95.99. Lithium, in general, has a melting point of 180.54 C, a boiling point of 1342 C, a specific gravity of 0.534 (20 C), and a valence of 1 .科学的研究の応用

- LABにおけるリチウムアノードと電解質間の不安定な界面は、クーロン効率の低下とサイクル寿命の短縮につながる可能性があります。フッ素ドープ酸化リチウムは、充放電サイクル中にアノードを保護する効果的なSEI層として機能します。 これは、リチウム空孔が酸素空孔に捕捉されるのを防ぎ、バッテリー性能を向上させるためです .

- 室温(300 K)では、フッ化物イオン濃度の変化は、Li2−xO1−xFxの機械的モジュール(ヤング率)に有意な影響を与えません。 この安定性は、SEI層の耐久性を保証します .

- フッ素ドープ酸化リチウムを使用するものを含むLABは、高いエネルギー密度、新規なレドックス反応、低コスト、非毒性、安全性により、次世代のリチウム電池とみなされています。 Li2−xO1−xFxは、これらの望ましい特性を実現することに貢献しています .

SEI層強化

許容される機械的特性

従来のリチウムイオン電池にとって有望な代替品

要約すると、フッ素ドープ酸化リチウムは、LAB技術の進歩、アノード劣化に関連する課題の解決、およびバッテリー性能の全体的な向上に大きな可能性を秘めています。 研究者は、その応用を探求し、その特性を最適化し続けています . 詳細が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください。

Safety and Hazards

将来の方向性

The future of Lithium;2-fluoroprop-2-enoate and other lithium compounds lies in improving their power and energy density along with cost reductions . There is also a focus on understanding the interfacial reactions occurring in Li–S batteries . These developments will allow for more efficient and target-oriented future endeavors in achieving high-performance solid-state LIBs .

作用機序

Target of Action

Lithium;2-fluoroprop-2-enoate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell differentiation, proliferation, and apoptosis. IMPA plays a crucial role in the phosphatidylinositol signaling pathway .

Mode of Action

Lithium;2-fluoroprop-2-enoate interacts with its targets by inhibiting their activity. By inhibiting GSK-3, lithium can modulate various downstream pathways, including the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . The inhibition of IMPA disrupts the phosphatidylinositol signaling pathway .

Biochemical Pathways

The inhibition of GSK-3 and IMPA by lithium;2-fluoroprop-2-enoate affects several biochemical pathways. For instance, the Wnt/β-catenin pathway is involved in cell proliferation and differentiation, while the BDNF pathway plays a role in neuronal survival and growth. The Nrf2 pathway is crucial for antioxidant defense, and the TLR4/NFκB pathway is involved in inflammatory responses .

Pharmacokinetics

The pharmacokinetics of lithium compounds are characterized by good oral absorption, distribution mainly in the total body water, no metabolism, and almost complete elimination unchanged by renal clearance . Lithium has an extremely narrow therapeutic window, which necessitates careful therapeutic drug monitoring .

Result of Action

The inhibition of GSK-3 and IMPA by lithium;2-fluoroprop-2-enoate leads to various molecular and cellular effects. These include neuroprotection, synaptic maintenance, antioxidant effects, anti-inflammatory effects, and modulation of protein homeostasis . These effects contribute to lithium’s therapeutic action in psychiatric disorders and potential use in neurodegenerative conditions .

Action Environment

The action, efficacy, and stability of lithium;2-fluoroprop-2-enoate can be influenced by various environmental factors. For instance, factors such as age, body weight, renal function, and drug-drug interactions can affect the pharmacokinetics of lithium .

特性

IUPAC Name |

lithium;2-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO2.Li/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCOJOOFSGPBSI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C=C(C(=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FLiO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288569-85-7 |

Source

|

| Record name | lithium(1+) ion 2-fluoroprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)

![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2417947.png)

![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)

![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)